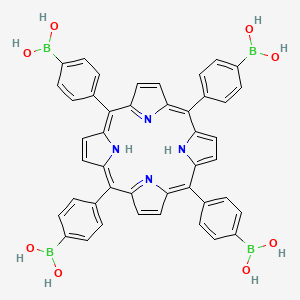![molecular formula C24H18N2O2+2 B11928987 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is a compound with the molecular formula C24H18N2O2+2 and a molecular weight of 366.41192 . This compound is part of the bipyridinium family, which is known for its applications in various fields, including materials science and organic chemistry . The structure of this compound consists of two 4-formylphenyl groups attached to a 4,4’-bipyridine core, forming a diium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium typically involves the functionalization of 4,4’-bipyridine. This can be achieved through various synthetic strategies, including cross-coupling reactions and electrophilic aromatic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable reactions that can introduce functional groups onto the bipyridine scaffold. These methods often utilize commercially available starting materials and reagents to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridinium derivatives .
Scientific Research Applications
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium involves its ability to interact with various molecular targets through its formyl and bipyridinium groups. These interactions can lead to the formation of coordination complexes, which can then participate in various biochemical and chemical processes . The pathways involved often include electron transfer and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride
- 4,4’-Bipyridinium, 1,1’-bis(4-formylphenyl)
- 4,4’-Diformyltriphenylamine
Uniqueness
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is unique due to its specific functionalization with formyl groups, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of COFs and other advanced materials .
Properties
Molecular Formula |
C24H18N2O2+2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H18N2O2/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24/h1-18H/q+2 |
InChI Key |
YQTHMWVCLNZEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)



![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)


